molecular formula C10H14 B13416892 (5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene

(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene

Cat. No.: B13416892
M. Wt: 134.22 g/mol
InChI Key: NJLNIOKPXKKALD-SNVBAGLBSA-N
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Description

(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene is a naturally occurring organic compound. It is a type of monoterpene, which is a class of terpenes consisting of two isoprene units. This compound is known for its presence in essential oils and has a characteristic aroma. It is commonly found in plants such as ginger and other aromatic herbs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene can be achieved through various methods. One common approach involves the cyclization of a suitable precursor under acidic conditions. For example, the cyclization of geranyl acetate in the presence of a strong acid like sulfuric acid can yield the desired compound. The reaction typically requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from plants that naturally contain this compound. Steam distillation is a widely used method for extracting essential oils. The extracted oil is then subjected to fractional distillation to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions

(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons are the primary products.

    Substitution: Halogenated derivatives are formed.

Scientific Research Applications

(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound is studied for its role in plant metabolism and its effects on plant-insect interactions.

    Medicine: Research has shown potential anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

    Industry: It is used in the fragrance and flavor industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of (5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can modulate enzyme activity and interact with cell membranes. The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

  • (1S,5S)-2-Methyl-5-(1-methylethenyl)-cyclohexen-2-ol
  • 1-Methyl-4-(1-methylethenyl)-cyclohexene
  • 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane

Uniqueness

(5S)-2-Methyl-5-(1-methylethenyl)-1,3-cyclohexadiene is unique due to its specific stereochemistry and the presence of a methylethenyl group. This configuration imparts distinct chemical and biological properties compared to its isomers and other similar compounds. Its presence in essential oils and its role in plant defense mechanisms further highlight its uniqueness.

Properties

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

(5S)-2-methyl-5-prop-1-en-2-ylcyclohexa-1,3-diene

InChI

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-6,10H,1,7H2,2-3H3/t10-/m1/s1

InChI Key

NJLNIOKPXKKALD-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC[C@@H](C=C1)C(=C)C

Canonical SMILES

CC1=CCC(C=C1)C(=C)C

Origin of Product

United States

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